molecular formula C20H16N4O B10851424 N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide CAS No. 935660-76-7

N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide

Cat. No.: B10851424
CAS No.: 935660-76-7
M. Wt: 328.4 g/mol
InChI Key: ZBWAOEUPXWDTQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Another approach includes the reductive cyclization reactions and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity while minimizing byproducts.

Chemical Reactions Analysis

N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as Cu(OAc)2, and oxidizing agents like tert-butyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Cu(OAc)2-catalyzed reaction can yield a wide variety of 1H-indazoles in good to excellent yields .

Properties

CAS No.

935660-76-7

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide

InChI

InChI=1S/C20H16N4O/c21-19-18-16(7-4-8-17(18)23-24-19)13-9-11-15(12-10-13)22-20(25)14-5-2-1-3-6-14/h1-12H,(H,22,25)(H3,21,23,24)

InChI Key

ZBWAOEUPXWDTQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N

Origin of Product

United States

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